2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S14161428
CAS No.
M.F
C15H16BF7O2
M. Wt
372.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]...

Product Name

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C15H16BF7O2

Molecular Weight

372.09 g/mol

InChI

InChI=1S/C15H16BF7O2/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(17,14(18,19)20)15(21,22)23/h5-8H,1-4H3

InChI Key

OLRRNTSHAZOEGS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organofluorine compound characterized by its unique structural features that include a dioxaborolane ring and a heptafluoropropane moiety. The presence of multiple fluorinated groups enhances the compound's hydrophobicity and stability, making it an intriguing candidate for various applications in chemistry and biology. The compound's formula can be denoted as C14H18B2F7O2, reflecting its intricate composition of carbon, hydrogen, boron, fluorine, and oxygen atoms.

The chemical reactivity of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by the presence of the boron atom in the dioxaborolane structure. Boron compounds typically engage in reactions such as:

  • Nucleophilic substitution: The boron atom can undergo nucleophilic attack by various nucleophiles due to its electron-deficient nature.
  • Hydrolysis: In the presence of water or moisture, the dioxaborolane ring can hydrolyze to form corresponding boronic acids.
  • Cross-coupling reactions: The compound may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form carbon-carbon bonds with other organic compounds.

Research indicates that compounds containing fluorinated groups often exhibit significant biological activity. The heptafluoropropane moiety may contribute to the compound's insecticidal properties. Fluorinated compounds are known for their ability to disrupt physiological processes in pests. Preliminary studies suggest that this compound could be effective against various agricultural pests due to its unique structural characteristics that enhance its bioactivity.

The synthesis of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:

  • Boronate ester formation: Reacting a suitable phenolic compound with boron reagents.
  • Fluorination reactions: Introducing the heptafluoropropane moiety using fluorinating agents or through direct fluorination techniques.
  • Dioxaborolane ring closure: Utilizing appropriate catalysts or conditions to form the dioxaborolane structure from precursor compounds.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The unique properties of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for various applications:

  • Agricultural chemistry: Potential use as an insecticide due to its biological activity against pests.
  • Material science: As a building block for developing fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability.
  • Pharmaceuticals: Investigated for potential use in drug development due to its unique interaction profiles with biological targets.

Interaction studies focus on understanding how 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with biological systems at the molecular level. Key areas of investigation include:

  • Binding affinity: Evaluating how well the compound binds to specific biological receptors or enzymes.
  • Mechanism of action: Understanding how the compound disrupts normal physiological functions in target organisms.
  • Environmental interactions: Studying degradation pathways and ecological impacts to assess safety and environmental sustainability.

Several compounds share structural similarities with 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(1,1,1,-heptafluoropropan-2-yl)anilineContains heptafluoropropane moietyInsecticidal properties
4-(trifluoromethyl)benzamideTrifluoromethyl group on benzamidePotential herbicidal activity
CyproflanilideContains bromine and trifluoromethyl groupsEffective against various pests

The uniqueness of 2-[4-(1,1,1,-heptafluoropropan-2-yl)phenyl]-4,-4,-5,-5-tetramethyl-1,-3,-2-dioxaborolane lies in its combination of multiple fluorinated groups and a dioxaborolane structure. This multifaceted design may lead to improved pest control performance while minimizing toxicity to non-target organisms compared to other similar compounds.

Hydrogen Bond Acceptor Count

9

Exact Mass

372.1131570 g/mol

Monoisotopic Mass

372.1131570 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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